alpha-Cholestane-d4

Description

Properties

IUPAC Name |

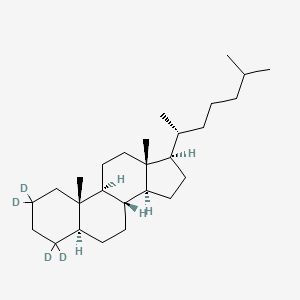

(5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i7D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-ZMFVDLGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1)([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to α-Cholestane-d4: A Senior Application Scientist's Perspective

Introduction

α-Cholestane-d4 is a stable isotope-labeled analog of 5α-cholestane, a fully saturated tetracyclic steroid. In the realm of analytical chemistry, particularly within biomedical and environmental research, its significance lies in its role as a high-fidelity internal standard. The incorporation of four deuterium atoms at specific, stable positions (2,2,4,4) on the A-ring of the cholestane backbone provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled analyte by mass spectrometry. This key feature, combined with its chemical and physical properties that closely mimic those of native sterols, makes α-Cholestane-d4 an indispensable tool for isotope dilution mass spectrometry (IDMS). This guide offers a comprehensive technical overview, grounded in scientific principles and practical application, for researchers, scientists, and drug development professionals leveraging this critical analytical standard.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of α-Cholestane-d4 is paramount for its effective use. These properties dictate its solubility, stability, and chromatographic behavior, which are critical considerations in method development.

| Property | Value | Reference(s) |

| IUPAC Name | (5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | [1] |

| Synonyms | 5α-Cholestane-2,2,4,4-d4, (5α)-Cholestane-2,2,4,4-d4 | [2] |

| CAS Number | 205529-74-4 | [3] |

| Molecular Formula | C₂₇D₄H₄₄ | [3] |

| Molecular Weight | 376.69 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Ethanol (20 mg/mL), DMF (1 mg/mL), DMSO (0.1 mg/mL) | [5] |

| Storage Conditions | Store as a solid at -20°C for up to 3 years. In solution, store at -80°C for up to 6 months to prevent solvent evaporation and potential degradation. | [4] |

Synthesis and Isotopic Purity

The synthesis of α-Cholestane-d4 is a multi-step process that requires careful control to ensure the specific placement and high incorporation of deuterium atoms. A plausible and efficient synthetic route starts from the readily available 5α-cholestan-3-one.

Proposed Synthetic Pathway

Caption: Plausible synthesis of α-Cholestane-d4 from 5α-cholestan-3-one.

The core of this synthesis is the base-catalyzed hydrogen-deuterium exchange at the α-positions to the carbonyl group in 5α-cholestan-3-one.[6] Refluxing the starting material in a deuterated solvent system, such as deuterium oxide (D₂O) with a base like sodium deuteroxide (NaOD) in a co-solvent like dioxane, facilitates the enolization of the ketone and subsequent replacement of the acidic α-protons at the C2 and C4 positions with deuterium. The final step involves the reduction of the carbonyl group to a methylene group, which can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, to yield the final product, α-Cholestane-d4.

Isotopic Purity: The isotopic purity of the final product is a critical quality parameter. It is typically assessed by mass spectrometry, where a high isotopic enrichment (ideally ≥98%) is desired to minimize any potential interference from unlabeled or partially labeled species in the analytical measurement.

Core Application: The Lynchpin of Isotope Dilution Mass Spectrometry

The primary application of α-Cholestane-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of cholesterol and other related sterols.

The Principle of IDMS

IDMS is a definitive analytical method that provides a high degree of accuracy and precision. The core principle involves adding a known amount of the isotopically labeled internal standard (α-Cholestane-d4) to a sample at the very beginning of the analytical workflow. This "spiked" sample is then subjected to the entire sample preparation procedure, including extraction, purification, and derivatization. Because the internal standard is chemically identical to the analyte, it experiences the same losses and variations throughout the process.

Advantages of α-Cholestane-d4 in IDMS

-

Correction for Analytical Variability: By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in sample recovery, injection volume, and ionization efficiency are effectively normalized.

-

Enhanced Accuracy and Precision: This normalization leads to a significant improvement in the accuracy and precision of the measurement compared to methods that rely on external calibration alone.

-

Matrix Effect Mitigation: In complex biological matrices like plasma or feces, co-eluting compounds can suppress or enhance the ionization of the analyte. Since the internal standard co-elutes with the analyte and is similarly affected, these matrix effects are largely canceled out.

General Workflow for Sterol Quantification

Caption: A typical workflow for the quantification of sterols using α-Cholestane-d4 as an internal standard.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of α-Cholestane-d4 and dissolve it in a suitable solvent such as ethanol or chloroform in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution. These will be used for spiking samples and preparing calibration standards.

-

Storage: Store all solutions in tightly sealed vials at -20°C or below to minimize solvent evaporation.

Protocol 1: Quantification of Total Cholesterol in Human Plasma by GC-IDMS

This protocol is adapted from established reference methods for cholesterol analysis.[7][8]

-

Sample Preparation:

-

Pipette 50 µL of plasma into a glass tube with a PTFE-lined cap.

-

Add a known amount of α-Cholestane-d4 working solution.

-

Add 500 µL of 0.5 N KOH in methanol for saponification of cholesteryl esters.

-

Incubate at 60°C for 20 minutes.

-

-

Extraction:

-

After cooling, add 450 µL of water and 900 µL of hexane.

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the extraction with another portion of hexane and combine the extracts.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Add 60 µL of a silylating agent, such as a 9:1 mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS).

-

Seal the tube and heat at 80°C for 1 hour to form the trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

| GC-MS Parameter | Typical Setting |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | Initial: 260°C for 3 min, ramp to 320°C at 10°C/min, hold for 8 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined based on the mass spectra of the derivatives |

Protocol 2: Analysis of Fecal Neutral Sterols by GC-IDMS

This protocol is based on validated methods for fecal sterol analysis.[9][10]

-

Sample Preparation:

-

Lyophilize a known weight of fecal sample to determine the dry weight.

-

Homogenize a portion of the lyophilized sample.

-

Accurately weigh a subsample and add a known amount of α-Cholestane-d4.

-

-

Saponification and Extraction:

-

Perform a direct hot saponification with alkaline methanol.

-

Extract the unsaponifiable fraction with hexane.

-

-

Derivatization and Analysis:

-

Derivatize the extracted sterols to their TMS ethers as described in Protocol 1.

-

Analyze by GC-MS using similar conditions, with potential modifications to the temperature program to resolve the more complex mixture of sterols found in feces.

-

Data Interpretation and Quality Control

Mass Spectra of TMS-Derivatized Sterols

The electron ionization mass spectrum of TMS-derivatized 5α-cholestane will exhibit a characteristic fragmentation pattern. The molecular ion (M⁺) will be observed, and key fragment ions will result from cleavages of the steroid nucleus and the TMS group. For the TMS derivative of α-Cholestane-d4, the molecular ion and key fragments will be shifted by +4 m/z units compared to the non-labeled analog.

Calibration and Quantification

Quantification is achieved by constructing a calibration curve. This is done by analyzing a series of calibration standards containing a fixed amount of the internal standard (α-Cholestane-d4) and varying known amounts of the analyte (e.g., cholesterol). A plot of the peak area ratio (analyte/internal standard) versus the concentration of the analyte should yield a linear relationship. The concentration of the analyte in unknown samples can then be determined from their measured peak area ratios using this calibration curve.

Method Validation

Any quantitative method using α-Cholestane-d4 should be validated to ensure its reliability. Key validation parameters include:

-

Linearity: The range over which the response is proportional to the concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among replicate measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

Troubleshooting

| Symptom | Potential Cause(s) | Suggested Solution(s) |

| No or low signal for both analyte and internal standard | - Injection problem (e.g., clogged syringe) - GC-MS system malfunction - Incomplete derivatization | - Check syringe and injector maintenance - Verify GC-MS system performance with a known standard - Optimize derivatization conditions (time, temperature, reagent) |

| Good internal standard signal, but low analyte signal | - Low concentration of analyte in the sample - Degradation of the analyte during sample preparation | - Check sample integrity - Investigate potential for analyte degradation under the chosen conditions |

| High variability in results | - Inconsistent sample preparation - Leaks in the GC system - Poor chromatographic peak shape | - Ensure consistent pipetting and extraction procedures - Perform a leak check of the GC system - Check column installation and consider column replacement |

| Non-linear calibration curve | - Saturation of the detector at high concentrations - Inappropriate range of calibration standards | - Dilute high concentration samples - Adjust the concentration range of the calibration standards |

Conclusion

α-Cholestane-d4 is a cornerstone for the accurate and precise quantification of cholesterol and related sterols in complex biological and environmental matrices. Its role as an internal standard in isotope dilution mass spectrometry is pivotal for overcoming the challenges of analytical variability and matrix effects. A thorough understanding of its properties, the principles of its application, and the nuances of the analytical methods in which it is employed is essential for generating high-quality, reliable data. This guide provides a framework for researchers to effectively utilize α-Cholestane-d4, ensuring the scientific integrity and robustness of their findings.

References

-

Arkivoc. (2012). Site-specific synthesis and application of deuterium-labeled sterols. Retrieved from [Link]

-

PubChem. (n.d.). 5alpha-Cholestan-3-one. Retrieved from [Link]

- Schött, H. F., et al. (2018). A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS. Journal of the American Society for Mass Spectrometry, 29(9), 1839-1848.

-

NIST. (n.d.). Cholestan-3-ol, (3β,5α)-, TMS derivative. Retrieved from [Link]

-

PubChem. (n.d.). 5alpha-Cholestane. Retrieved from [Link]

- Alegria, A., et al. (2017). Determination of Fecal Sterols Following a Diet With and Without Plant Sterols. Journal of the American Oil Chemists' Society, 94(11), 1395-1405.

-

ResearchGate. (n.d.). Low-field part of the 1 H NMR spectra of 5α-and 5β-cholestan-3-ones. Retrieved from [Link]

- Vesper, H. W., et al. (2007). Proposed Serum Cholesterol Reference Measurement Procedure by Gas Chromatography-Isotope Dilution Mass Spectrometry. Clinical Chemistry, 53(7), 1239-1245.

-

Human Metabolome Database. (n.d.). 5alpha-Cholestane. Retrieved from [Link]

- Park, J. E., et al. (2019). High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. Journal of Lipid Research, 60(1), 146-156.

Sources

- 1. 5α-Cholestane(481-21-0) 13C NMR spectrum [chemicalbook.com]

- 2. 5ALPHA-CHOLESTAN-3-ONE(566-88-1) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for simultaneous measurements of traces of heptadeuterated cholesterol and cholesterol by gas chromatography-mass spectrometry: application in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Cholestane-d4: Properties and Applications in Quantitative Analysis

This guide provides a comprehensive technical overview of α-Cholestane-d4, a deuterated form of α-Cholestane. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques for quantification. This document delves into the core chemical properties of α-Cholestane-d4 and elucidates its critical role as an internal standard in mass spectrometry-based assays.

Introduction: The Significance of Isotopic Labeling in Analytical Chemistry

In modern analytical science, particularly in fields like metabolomics, clinical chemistry, and pharmaceutical development, the precise and accurate quantification of target analytes in complex biological matrices is paramount. The inherent variability in sample preparation and instrumental analysis necessitates the use of internal standards to ensure reliable results. Stable isotope-labeled compounds, such as α-Cholestane-d4, are considered the gold standard for internal standards in mass spectrometry.[1][2]

α-Cholestane-d4 is the deuterium-labeled analogue of α-Cholestane, a saturated tetracyclic steroid.[1][3] By incorporating four deuterium atoms, this molecule becomes distinguishable from its endogenous counterpart by its mass-to-charge ratio (m/z) in a mass spectrometer, while retaining nearly identical physicochemical properties. This characteristic is the cornerstone of the isotopic dilution method, which allows for the correction of analyte loss during sample processing and variations in instrument response.

Physicochemical Properties of α-Cholestane-d4

α-Cholestane-d4, also known by its synonym 5α-Cholestane-2,2,4,4-d4, possesses a well-defined chemical structure and distinct physical properties that are crucial for its function as an internal standard.[4][5]

| Property | Value | Source(s) |

| Chemical Name | (5α)-Cholestane-2,2,4,4-d4 | [4] |

| CAS Number | 205529-74-4 | [4][6][7] |

| Molecular Formula | C₂₇D₄H₄₄ | [1][4][8] |

| Molecular Weight | 376.69 g/mol | [1][4][8] |

| Appearance | White to off-white solid | [1][7] |

| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for 6 months | [1] |

| Solubility | Soluble in ethanol (with ultrasonic and warming) and chloroform (slightly) | [1][8] |

| SMILES | [2H]C1([2H])CC([2H])([2H])[C@@H]2CC[C@@H]3CCCC(C)C">C@H[C@@]2(C)C1 | [4] |

| InChI Key | XIIAYQZJNBULGD-ZMFVDLGJSA-N | [4] |

Core Application: α-Cholestane-d4 as an Internal Standard

The primary and most critical application of α-Cholestane-d4 is its use as an internal standard for the quantitative analysis of α-Cholestane and other related sterols by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

The Principle of Isotopic Dilution

The efficacy of α-Cholestane-d4 as an internal standard is rooted in the principle of isotopic dilution. A known amount of the deuterated standard is added to a sample at the earliest stage of preparation. It is assumed that the labeled standard will behave identically to the unlabeled analyte throughout the entire analytical workflow, including extraction, derivatization, and injection.

Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the deuterated standard are separated based on their mass-to-charge ratios. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, independent of sample recovery or injection volume variations.

Causality Behind Experimental Choices

The choice of a deuterated internal standard like α-Cholestane-d4 over other types of internal standards (e.g., structurally similar but non-isotopic compounds) is deliberate. The near-identical chemical and physical properties ensure that the standard and the analyte co-elute in chromatographic separations and exhibit similar ionization efficiencies in the mass spectrometer's ion source. This minimizes quantification errors that can arise from matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte.[10] While 13C-labeled standards are also excellent, deuterated standards are often more readily available and cost-effective.[11]

Experimental Workflow: Quantitative Analysis of α-Cholestane using α-Cholestane-d4

The following is a generalized, step-by-step methodology for the quantification of α-Cholestane in a biological sample using α-Cholestane-d4 as an internal standard.

Protocol

-

Preparation of Standard Solutions:

-

Prepare a stock solution of α-Cholestane-d4 in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards containing known concentrations of unlabeled α-Cholestane and a constant, known concentration of the α-Cholestane-d4 internal standard.

-

-

Sample Preparation:

-

To a known volume or mass of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the α-Cholestane-d4 internal standard stock solution.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the sterol fraction from the sample matrix.

-

-

Derivatization (Optional but often recommended for GC-MS):

-

To improve volatility and chromatographic peak shape, the extracted sterols can be derivatized (e.g., silylation).

-

-

Instrumental Analysis (LC-MS/MS or GC-MS):

-

Inject the prepared sample extract onto the LC or GC system.

-

The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific m/z values for both the unlabeled α-Cholestane and the α-Cholestane-d4 internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Calculate the concentration of α-Cholestane in the unknown sample by determining its analyte/internal standard peak area ratio and interpolating from the calibration curve.

-

Workflow Visualization

Caption: Workflow for quantitative analysis using α-Cholestane-d4.

Conclusion

α-Cholestane-d4 is an indispensable tool for researchers requiring high-fidelity quantification of α-Cholestane and related compounds. Its synthesis as a stable isotope-labeled analog allows for the robust application of the isotopic dilution method, which effectively mitigates the challenges of sample matrix effects and procedural variability. By understanding the fundamental properties of α-Cholestane-d4 and adhering to validated analytical protocols, scientists and drug development professionals can achieve highly accurate and reproducible quantitative results, thereby ensuring the integrity and reliability of their research findings.

References

-

CAS No : 205529-74-4 | Product Name : α-Cholestane-d4 | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cholestane - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Deuterium Labelled Steroid Hormones: Tracers for the Measurement of Androgen Plasma Clearance Rates in Women - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Stable Isotope-Labeled Products For Metabolic Research - Eurisotop. (n.d.). Retrieved January 16, 2026, from [Link]

-

Isotopomer Spectral Analysis of Intermediates of Cholesterol Synthesis in Patients With Cerebrotendinous Xanthomatosis - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

α-Cholestane-d4 C648528 from Aladdin Scientific Corporation | Labcompare.com. (n.d.). Retrieved January 16, 2026, from [Link]

-

Which internal standard? Deuterated or C13 enriched? - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 同位体標識ステロイド標準物質 [sigmaaldrich.com]

- 3. Cholestane - Wikipedia [en.wikipedia.org]

- 4. alpha-Cholestane-d4 | CymitQuimica [cymitquimica.com]

- 5. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 6. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 205529-74-4 CAS MSDS (D4 C27 ALPHA ALPHA ALPHA (20R) CHOLESTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

Introduction: The Silent Standard of Steroid Analysis

An In-Depth Technical Guide to α-Cholestane-d4 for Researchers, Scientists, and Drug Development Professionals

In the intricate world of steroid and sterol quantification, precision and accuracy are paramount. The complexity of biological and environmental matrices necessitates analytical methods that can navigate through a sea of interfering compounds to deliver an unambiguous result. This is the realm where stable isotope-labeled internal standards become indispensable tools. Among these, alpha-Cholestane-d4 (5α-Cholestane-2,2,4,4-d4) has emerged as a critical reference material. Its structure, nearly identical to its non-labeled counterpart, 5α-cholestane, yet mass-shifted by four daltons, makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS).

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of α-Cholestane-d4. We will move beyond a simple product description to explore its molecular structure, the rationale behind its synthesis and deuteration pattern, its characterization, and most importantly, the practical application of this molecule in robust, validated quantitative workflows. The objective is to provide researchers, analytical chemists, and drug development professionals with a comprehensive understanding grounded in scientific principle and practical utility.

PART 1: Molecular Structure and Physicochemical Properties

The efficacy of α-Cholestane-d4 as an internal standard is intrinsically linked to its chemical identity. It is a deuterated analog of 5α-cholestane, a saturated tetracyclic steroid that serves as a biomarker for various biological and geological processes.[1]

Stereochemistry and Core Structure

The prefix "5α " denotes the stereochemistry at the junction of the A and B rings of the steroid nucleus. In this configuration, the hydrogen atom at carbon 5 is on the opposite side of the ring system from the methyl group at carbon 10, resulting in a relatively flat, trans-fused A/B ring system. This contrasts with 5β-cholestane (coprostane), which has a cis-fused A/B ring junction. This defined stereochemistry is critical, as different isomers can have distinct chromatographic behaviors.[2]

Deuterium Labeling

The "-d4" suffix indicates that four hydrogen atoms have been replaced by deuterium atoms. In the commercially available standard, these labels are specifically located at the C2 and C4 positions on the A-ring: (5α)-Cholestane-2,2,4,4-d4 .[3]

The choice of these positions is deliberate and offers two key advantages:

-

Chemical Stability: The deuterium atoms are bonded to saturated carbon atoms that are not typically involved in metabolic transformations of the core cholestane structure. This ensures the isotopic label is retained throughout sample preparation and analysis, a cornerstone of the trustworthiness pillar for an internal standard.

-

Synthetic Accessibility: These positions are alpha to the C3 position. A common synthetic precursor, 5α-cholestan-3-one, can be used. The protons at the C2 and C4 positions are enolizable and can be readily exchanged for deuterium under acid- or base-catalyzed conditions using a deuterium source like D₂O.

Below is a diagram illustrating the core structure of α-Cholestane-d4 with the deuterium labels highlighted.

Physicochemical Data Summary

For ease of reference, the key properties of α-Cholestane-d4 are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (5α)-Cholestane-2,2,4,4-d4 | [3] |

| Synonyms | 5α-Cholestane-d4, α-Cholestane-d4 | [3][4] |

| CAS Number | 205529-74-4 | [3][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₂₇H₄₄D₄ | [5][6][9][11][14] |

| Molecular Weight | 376.7 g/mol | [3][5][6][9] |

| Accurate Mass | 376.401 Da | [7][8][10] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [9] |

| Solubility | Soluble in Ethanol, DMF, Chloroform | [5][9] |

| Storage | Powder: -20°C (long-term) | [5] |

PART 2: Synthesis and Analytical Characterization

A trustworthy internal standard is one whose identity and purity are unequivocally confirmed. This section outlines a plausible synthetic pathway and the key analytical techniques used to characterize α-Cholestane-d4.

A Plausible Synthetic Workflow

While specific proprietary synthesis methods may vary, a chemically sound and efficient route to 5α-Cholestane-2,2,4,4-d4 starts from a readily available steroid precursor. The workflow below illustrates a common strategy in steroid chemistry for site-specific deuterium labeling.[15][16][17]

Causality Behind Experimental Choices:

-

Starting Material: 5α-Cholestan-3-one is an ideal precursor because the ketone at C3 activates the adjacent C2 and C4 positions for proton exchange.

-

Deuterium Exchange: A base like sodium deuteroxide (NaOD) in deuterated water (D₂O) efficiently removes the acidic α-protons, forming an enolate. Re-protonation by the D₂O solvent installs the deuterium atoms. This cycle is repeated until near-complete exchange occurs at the C2 and C4 positions.

-

Reduction of the Ketone: After labeling, the C3 ketone must be removed to yield the final cholestane structure. The Wolff-Kishner reduction (hydrazine and a strong base) is performed under basic conditions, which preserves the deuterium labels. An alternative, the Clemmensen reduction (zinc amalgam and HCl), would be unsuitable as the acidic conditions would cause back-exchange of the deuterium for protons. This choice is a critical step in ensuring the integrity of the final product.

Analytical Characterization Protocols

1. Mass Spectrometry (MS) Mass spectrometry is the primary technique for confirming the molecular weight and isotopic enrichment of the standard. When coupled with Gas Chromatography (GC-MS), it also confirms purity.

-

Expected Mass Spectrum: In electron ionization (EI) mode, unlabeled 5α-cholestane shows a molecular ion (M⁺) at m/z 372.[4][18] The deuterated standard, α-Cholestane-d4, will exhibit a molecular ion at m/z 376. A key fragment ion for steranes corresponds to the loss of the side chain, resulting in a prominent peak at m/z 217 for the unlabeled compound.[1] For the d4-labeled standard, this fragment is expected to remain at m/z 217 if fragmentation does not involve the A-ring, or shift if A-ring fragmentation occurs, providing structural confirmation. The absence of a significant signal at m/z 372 in a pure sample of the d4 standard is a primary indicator of high isotopic purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides an unambiguous confirmation of the label positions.

-

¹H NMR: A standard ¹H NMR spectrum of 5α-cholestane would show complex multiplets for the protons on the steroid nucleus. In the spectrum of 5α-Cholestane-2,2,4,4-d4, the signals corresponding to the protons at the C2 and C4 positions would be absent. This provides definitive proof of the label locations.

-

¹³C NMR: The ¹³C spectrum offers further confirmation. The carbon signals for C2 and C4 will be significantly attenuated and may show splitting into a multiplet due to coupling with deuterium (a spin-1 nucleus), a phenomenon that validates the deuteration sites.[19]

PART 3: Application as an Internal Standard in Isotope Dilution Mass Spectrometry

The primary and most critical application of α-Cholestane-d4 is as an internal standard for quantitative analysis by GC-MS or LC-MS.[5][9] It is particularly useful for the analysis of its unlabeled counterpart and other related sterols where it can effectively mimic the analyte's behavior during sample processing and analysis.

The Principle of Self-Validating Systems

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it creates a self-validating system. The standard is added at the very beginning of the sample preparation process. Because its chemical and physical properties (solubility, extraction efficiency, chromatographic retention time, ionization efficiency) are virtually identical to the native analyte, any loss of analyte during the multi-step workflow is mirrored by a proportional loss of the internal standard.

The mass spectrometer, however, can easily distinguish between the analyte and the standard based on their mass difference. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if sample loss occurs, leading to highly accurate and precise results. This is the essence of its trustworthiness.

Experimental Protocol: Quantification of a Target Sterol in a Biological Matrix

This section provides a generalized, step-by-step protocol for using α-Cholestane-d4 as an internal standard.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare a stock solution of α-Cholestane-d4 in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 100 µg/mL). Also, prepare calibration standards containing known concentrations of the unlabeled analyte and a fixed concentration of the α-Cholestane-d4 internal standard.

-

Sample Spiking (The Critical Step): To a precisely measured amount of the unknown sample (e.g., 100 µL of plasma, 50 mg of homogenized tissue), add a small, precise volume of the α-Cholestane-d4 stock solution. This step must occur before any extraction or cleanup to account for downstream losses.

-

Extraction: Perform an appropriate extraction to isolate the sterols from the sample matrix. For biological fluids, a liquid-liquid extraction (LLE) with a solvent like hexane or methyl tert-butyl ether after saponification is common.[20] For solid samples, a pressurized solvent extraction may be used.

-

Derivatization (for GC-MS): Sterols contain a hydroxyl group that can lead to poor chromatographic peak shape and thermal degradation in a GC inlet. Therefore, they are often derivatized to form more volatile and stable trimethylsilyl (TMS) ethers using reagents like BSTFA. α-Cholestane itself does not have a hydroxyl group and does not require derivatization, but it will be carried through the process alongside analytes that do.

-

Instrumental Analysis (GC-MS Example):

-

Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is typically used.

-

Injection: Use a splitless or on-column injection technique to ensure efficient transfer of the analytes onto the column.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 372 for unlabeled cholestane and m/z 376 for the α-Cholestane-d4 internal standard. For TMS-derivatized cholesterol, you would monitor its characteristic ions.

-

-

Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration for the calibration standards. The concentration of the analyte in the unknown sample is then determined from its measured peak area ratio using this calibration curve.

Verified Applications

α-Cholestane-d4 has been successfully employed in a variety of challenging analytical applications, demonstrating its versatility and reliability.

-

Environmental Science: Used as a standard for quantifying sterols in dust samples from various road types to trace sources of particulate matter.[9] It is also a valuable tool in petroleum geochemistry for the analysis of sterane biomarkers.[15]

-

Food Science: Applied as an internal standard for the quantification of phytosterols in edible oils by HPLC-MS/MS.[9]

-

Clinical and Biomedical Research: Utilized in the analysis of fecal sterols by GC-MS to study gut microbiome activity and cholesterol metabolism.[9]

Conclusion

α-Cholestane-d4 is more than just a deuterated molecule; it is a meticulously designed analytical tool that underpins the reliability of quantitative sterol analysis. Its stable, non-exchangeable deuterium labels, combined with a chemical structure that perfectly mimics its native analogue, allows it to serve as an ideal internal standard. By compensating for variations in sample extraction and instrument response, it enables the creation of robust, self-validating analytical methods that meet the high standards of scientific integrity required in research, clinical diagnostics, and drug development. Understanding the principles behind its design and application allows scientists to leverage this silent standard to achieve data of the highest quality and trustworthiness.

References

-

de Miranda, M. G., Albert, A. L. M., Cardoso, J. N., Lopes, R. S. C., & Lopes, C. C. (2013). Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: A new deuterated standard in petroleum analysis. Química Nova, 36(8), S1-S6. Available from [Link]

-

Goad, L. J., & Goodwin, T. W. (1969). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. European Journal of Biochemistry, 7(3), 502-508. Available from [Link]

-

Wilson, W. K., Slatkin, D. J., & Kiss, J. (1987). Sterol synthesis. Preparation and characterization of fluorinated and deuterated analogs of oxygenated derivatives of cholesterol. Steroids, 50(1-3), 143-163. Available from [Link]

-

Kienle, M. G., Galli, G., Gualario, M., & Fiecchi, A. (1988). Chromatographic separation of putative precursors of cholestanol. Steroids, 52(1-2), 109-122. Available from [Link]

-

Ivanchina, N. V., Gorbach, V. I., Kalinovsky, A. I., Kicha, A. A., Malyarenko, T. V., Dmitrenok, P. S., & Stonik, V. A. (2017). Synthesis of Deuterium-Labeled Steroid 3,6-Diols. Natural Product Communications, 12(9), 1411-1414. Available from [Link]

-

5alpha-Cholestane. (n.d.). PubChem. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

alpha, alpha, alpha 20S-CHOLESTANE. (n.d.). PubChem. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

α-Cholestane-d4. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Truswell, A. S., & Mitchell, W. D. (1965). Separation of cholesterol from its companions, cholestanol and Δ7-choleatenol, by thin-layer chromatography. Journal of Lipid Research, 6(3), 438-441. Available from [Link]

-

Fenton, M. (1992). Chromatographic separation of cholesterol in foods. Journal of Chromatography A, 624(1-2), 369-388. Available from [Link]

-

Lee, Y. W., & Lin, C. H. (2012). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 59(9), 1136-1141. Available from [Link]

-

Cholestane. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

α-Cholestane-d4 C648528 from Aladdin Scientific Corporation. (n.d.). Labcompare.com. Retrieved January 16, 2026, from [Link]

-

Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. (2019). LMU München. Retrieved January 16, 2026, from [Link]

-

Cholestane. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

Kupiec, T., et al. (2022). Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. Molecules, 27(23), 8395. Available from [Link]

-

Simultaneous determination of four endogenous steroids in bio matrices by LC-MS/MS. (2021). Journal of Pharmaceutical Analysis, 11(5), 633-640. Available from [Link]

-

Cholestane. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

Dayal, B., et al. (1981). Differentiation Between the 25R- And 25S-isomers of 5 beta-cholestane-3 Alpha, 7 Alpha, 26-triol by 13C NMR Spectroscopy. Journal of Lipid Research, 22(4), 723-726. Available from [Link]

-

Gauthier, D. A., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 25(7), 1673-1683. Available from [Link]

-

de Médina, P., et al. (2023). A non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate. Journal of Steroid Biochemistry and Molecular Biology, 234, 106396. Available from [Link]

-

A Review of Reactions of Some Sterols in Strongly Acidic Media. (2010). ChemInform, 41(32). Available from [Link]

Sources

- 1. Cholestane - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. alpha-Cholestane-d4 | CymitQuimica [cymitquimica.com]

- 4. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 7. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 8. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 9. caymanchem.com [caymanchem.com]

- 10. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 11. 205529-74-4 CAS MSDS (D4 C27 ALPHA ALPHA ALPHA (20R) CHOLESTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. D4 C27 ALPHA ALPHA ALPHA (20R) CHOLESTANE | 205529-74-4 [chemicalbook.com]

- 14. labcompare.com [labcompare.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cholestane [webbook.nist.gov]

- 19. Differentiation between the 25R- and 25S-isomers of 5 beta-cholestane-3 alpha, 7 alpha, 26-triol by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chromatographic separation of cholesterol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative for Precision in Sterol Quantification

An In-depth Technical Guide to 5α-Cholestane-d4 (CAS: 205529-74-4) for Advanced Quantitative Analysis

In the realms of clinical diagnostics, metabolic research, and pharmaceutical development, the accurate quantification of cholesterol and related sterols is of paramount importance.[1] Aberrant sterol levels are implicated in a wide array of pathologies, from cardiovascular disease to neurodegenerative disorders.[1][2] Achieving precision in these measurements necessitates overcoming the inherent variability of complex biological matrices and multi-step analytical workflows. The gold standard for this challenge is the use of stable isotope-labeled internal standards in conjunction with mass spectrometry.[3] This guide provides a comprehensive technical overview of 5α-Cholestane-d4, a deuterated analog of cholestane, elucidating its properties and core application as an internal standard for robust and reliable sterol quantification.

PART 1: Core Compound Identification and Physicochemical Properties

5α-Cholestane-d4 is a synthetic, stable isotope-labeled version of 5α-cholestane where four hydrogen atoms have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based methods.[4][5] Its chemical behavior is nearly identical to its unlabeled counterpart, allowing it to co-elute chromatographically and undergo similar extraction and ionization processes, yet it is easily distinguishable by its increased mass.

| Property | Value | Source(s) |

| Chemical Name | 5α-Cholestane-2,2,4,4-d4 | [6][7] |

| CAS Number | 205529-74-4 | [4][6][8][9] |

| Molecular Formula | C₂₇H₄₄D₄ | [4][9][10] |

| Molecular Weight | 376.69 g/mol | [4][6][7][10] |

| Appearance | White to Off-White Solid | [4][9] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

| Synonyms | α-Cholestane-d4, (5α)-Cholestane-d4 | [6][9] |

PART 2: The Scientific Rationale for 5α-Cholestane-d4 as an Internal Standard

The fundamental principle of using an internal standard (IS) in quantitative mass spectrometry is to correct for analyte loss and instrumental variability.[3] An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction and derivatization to ionization—but be mass-distinguishable.

Why Deuteration is a Superior Strategy: Stable isotope-labeled standards like 5α-Cholestane-d4 are considered the "gold standard" because their physical and chemical properties are almost identical to the endogenous analyte. The substitution of hydrogen with deuterium results in a negligible change in polarity and reactivity. This ensures that the IS and the analyte experience near-identical losses during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and exhibit the same response to changes in instrument conditions (e.g., injection volume variations, ionization suppression/enhancement in the MS source). By adding a known quantity of 5α-Cholestane-d4 to the sample at the very beginning of the workflow, the ratio of the analyte's signal to the IS signal remains constant, even if the absolute signals fluctuate. This ratio is then used to accurately calculate the analyte's concentration.

Causality in Application:

-

For Cholesterol Analysis: While deuterated cholesterol itself is an option, 5α-cholestane is a common choice as an IS because it is a fully saturated sterane, making it highly stable and less prone to degradation than cholesterol.[11] It behaves similarly to cholesterol during extraction and chromatographic separation, making its deuterated form, 5α-Cholestane-d4, a robust surrogate.[5][11]

-

For Fecal Sterol and Phytosterol Analysis: 5α-Cholestane-d4 has been successfully employed as an internal standard for quantifying fecal sterols and plant-derived phytosterols in various matrices.[5] Its non-biological origin in most samples ensures that the measured signal is exclusively from the added standard.

PART 3: Experimental Workflow for Total Cholesterol Quantification in Human Plasma

This section details a validated protocol for determining total cholesterol in a plasma sample using gas chromatography-mass spectrometry (GC-MS) with 5α-Cholestane-d4 as the internal standard.

Workflow Visualization

Sources

- 1. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. alpha-Cholestane-d4 | CymitQuimica [cymitquimica.com]

- 7. 5a-Cholestane-2,2,4,4-d4 D 98atom , 97 CP 205529-74-4 [sigmaaldrich.com]

- 8. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 205529-74-4 CAS MSDS (D4 C27 ALPHA ALPHA ALPHA (20R) CHOLESTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Deuterated Cholestane: Methodologies and Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of deuterated cholestane. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations and mechanistic underpinnings of synthetic choices, ensuring a robust understanding for successful implementation in the laboratory. The primary focus will be on a well-documented, multi-step synthesis of heptadeuterated cholestane, with additional methods discussed to provide a broader context of available techniques.

The Critical Role of Deuterated Standards in Modern Analytics

In the realm of quantitative analysis, particularly in mass spectrometry-based techniques, the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision.[1][2][3] Deuterated compounds, such as deuterated cholestane, serve as ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the incorporation of deuterium atoms.[3] This mass difference allows for their simultaneous detection and quantification alongside the non-labeled analyte, effectively correcting for variations in sample preparation and instrument response.[3]

Cholestane, a saturated tetracyclic steroid, is a significant biomarker in various fields, including petroleum geochemistry, where it is used to trace the origins of organic matter in rock records.[4][5] The availability of high-purity deuterated cholestane is therefore essential for the accurate quantification of steranes in complex matrices like crude oil.[4][6][7]

Strategic Approaches to Deuterium Labeling of the Cholestane Scaffold

The introduction of deuterium into the cholestane molecule can be achieved through several synthetic strategies. The choice of method depends on the desired level and position of deuteration, as well as the availability of starting materials and reagents. Key approaches include:

-

Catalytic Deuteration: This method involves the use of a metal catalyst, such as platinum or palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas (D₂).[8][9][10]

-

Reduction with Deuterated Reagents: Ketones and other functional groups on the steroid backbone can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific positions.[11][12]

-

Base-Catalyzed Deuterium Exchange: Protons on carbon atoms adjacent to a carbonyl group (α-protons) are acidic and can be exchanged for deuterium in the presence of a base and a deuterium source like D₂O.[4][13][14]

This guide will focus on a synthetic route that combines several of these principles to achieve a high degree of specific deuteration.

In-Depth Protocol: Synthesis of 2,2,4,4,5,7,7-d₇-Cholestane from Cholesterol

A robust and efficient synthesis of heptadeuterated cholestane (2,2,4,4,5,7,7-d₇-cholestane) starting from readily available cholesterol has been reported.[4][6][7] This multi-step process is an excellent case study in strategic deuteration.

Overall Synthetic Workflow

The synthesis can be broken down into three main stages:

-

Oxidation of Cholesterol to Cholest-4-en-3,6-dione: Introduction of carbonyl groups to create sites for subsequent deuterium exchange.

-

Base-Catalyzed Deuteration: Exchange of α-protons for deuterium atoms.

-

Reductive Deoxygenation (Wolff-Kishner Reduction): Removal of the carbonyl groups to yield the final deuterated cholestane.

Caption: Overall workflow for the synthesis of 2,2,4,4,5,7,7-d₇-cholestane.

Step-by-Step Experimental Protocol

The initial steps involve the conversion of cholesterol to cholest-4-en-3,6-dione. This is a crucial transformation as it introduces the necessary carbonyl groups that will direct the subsequent deuteration to the desired positions.

-

Oppenauer Oxidation of Cholesterol: Cholesterol is first oxidized to cholest-4-en-3-one. The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones.

-

Oxidation to the Dione: The resulting cholest-4-en-3-one is then further oxidized to cholest-4-en-3,6-dione. This can be achieved using various oxidizing agents, such as chromium trioxide.

Caption: Reaction scheme for the synthesis of cholest-4-en-3,6-dione.

This is the key step where deuterium is incorporated into the molecule. The cholest-4-en-3,6-dione is treated with a strong base in the presence of a deuterium source.

-

Reaction Setup: The cholest-4-en-3,6-dione is dissolved in a suitable solvent, such as dioxane.

-

Deuterium Exchange: A solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) is added to the reaction mixture. The mixture is then refluxed for an extended period (e.g., 36 hours) to ensure complete exchange of the α-protons at positions 2, 4, 5, and 7.[4] The enolizable protons readily exchange with the deuterium from the solvent.

Caption: Base-catalyzed deuteration of cholest-4-en-3,6-dione.

The final step is the removal of the two carbonyl groups to yield the saturated cholestane skeleton. The Wolff-Kishner reduction is a classic method for this transformation, which is performed under basic conditions, thus preserving the incorporated deuterium atoms.

-

Formation of Hydrazone: The deuterated dione is reacted with hydrazine hydrate in the presence of a high-boiling solvent like diethylene glycol.

-

Elimination: A strong base, such as potassium hydroxide, is added, and the mixture is heated to a high temperature. This promotes the elimination of nitrogen gas and the formation of the alkane.

Caption: Wolff-Kishner reduction to yield the final product.

Purification and Characterization

Purification of the final product is typically achieved by column chromatography.[4] The identity and isotopic purity of the synthesized deuterated cholestane must be rigorously confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the molecular weight and confirm the number of incorporated deuterium atoms. | The mass spectrum will show a molecular ion peak corresponding to the mass of cholestane plus seven deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the positions of the deuterium atoms and assess the degree of deuteration at each site. | ¹H NMR will show a significant reduction or absence of signals for the protons at positions 2, 4, 5, and 7. ²H NMR can directly detect the deuterium signals.[15][16][17][18] |

Alternative Synthetic Strategies

While the described method is effective for producing heptadeuterated cholestane, other strategies can be employed to introduce deuterium at different positions or to varying degrees.

-

Catalytic Deuteration of Cholesterol: Direct treatment of cholesterol with a platinum catalyst in the presence of heavy water and acetic acid can introduce deuterium into the sterol nucleus.[8][9] However, this method may lead to a mixture of deuterated products and potentially some degradation of the starting material.[8]

-

Synthesis of [6,7,7-²H₃]Cholesterol: A specific synthesis for introducing three deuterium atoms at the 6 and 7 positions has been developed.[11] This method involves the formation of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by base-catalyzed exchange at C-7 and reduction of the 6-oxo group with sodium borodeuteride.[11]

Conclusion

The synthesis of deuterated cholestane is a critical process for providing the high-quality internal standards required for accurate quantitative analysis in various scientific disciplines. The multi-step synthesis of 2,2,4,4,5,7,7-d₇-cholestane from cholesterol exemplifies a strategic approach, combining well-established organic reactions to achieve specific and high-level deuterium incorporation. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols, coupled with rigorous analytical characterization, are essential for the successful production of these valuable analytical tools.

References

- Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Lipids, 1982, 17(12), 982-991.

- Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. Steroids, 1990, 55(10), 463-471.

- Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: a new deuterated standard in petroleum analysis. SciELO.

- Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: a new deuterated standard in petroleum analysis. ScienceOpen.

- Straightforward synthesis of 2,2,4,4,5,7,7-d7-cholestane: A new deuterated standard in petroleum analysis.

- The Catalytic Deuteration of Organic Compounds. Part II. The Deuteration of Cholesterol and Ergosterol. RSC Publishing.

- The catalytic deuteration of organic compounds. Part II. The deuteration of cholesterol and ergosterol. Journal of the Chemical Society (Resumed).

- Sterol synthesis.

- Synthesis of deuterium- and tritium-labeled 25,26,26,26,27,27,27-heptafluorocholesterol. Journal of Labelled Compounds and Radiopharmaceuticals, 1999, 42(S1), S1-S3.

- The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions.

- Synthesis of Deuterium-Labeled Steroid 3,6-Diols.

- Deuterium Labelled Steroid Hormones: Tracers for the Measurement of Androgen Plasma Clearance R

- Cholestane. Wikipedia.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Flow Chemistry for Contemporary Isotope Labeling. X-Chem.

- Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact M. bioRxiv.

- Catalytic Deuter

- Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv.

- Deuterium Exchange. Chemistry LibreTexts.

- CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube.

- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.

- How Is Deuterium Used In NMR? - Chemistry For Everyone. YouTube.

Sources

- 1. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 3. biorxiv.org [biorxiv.org]

- 4. scielo.br [scielo.br]

- 5. Cholestane - Wikipedia [en.wikipedia.org]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. 102. The catalytic deuteration of organic compounds. Part II. The deuteration of cholesterol and ergosterol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 102. The catalytic deuteration of organic compounds. Part II. The deuteration of cholesterol and ergosterol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. chemrxiv.org [chemrxiv.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. youtube.com [youtube.com]

Core Physicochemical Properties and Structure

An In-depth Technical Guide to the Physicochemical Properties and Applications of α-Cholestane-d4

This guide provides a comprehensive technical overview of α-Cholestane-d4 (5α-Cholestane-2,2,4,4-d4), a deuterated stable isotope-labeled (SIL) internal standard. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core physical properties, analytical methodologies, and critical applications of this compound, emphasizing the rationale behind its use for achieving robust and reliable quantitative analysis.

α-Cholestane-d4 is a synthetic isotopologue of 5α-Cholestane where four hydrogen atoms on the A-ring of the steroid nucleus have been replaced with deuterium atoms.[1][2] This specific labeling at the 2 and 4 positions provides a stable mass shift without significantly altering the molecule's chemical behavior, making it an ideal internal standard.[3]

The fundamental properties of α-Cholestane-d4 are summarized below. It is important to note that while the deuterated and non-deuterated forms share nearly identical physical characteristics, properties such as melting and boiling points are formally documented for the unlabeled parent compound, 5α-Cholestane.

| Property | Value | Source(s) |

| Chemical Name | (5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | [2][4] |

| Synonyms | 5α-Cholestane-2,2,4,4-D4, (5α)-Cholestane-2,2,4,4-d4 | [1][2] |

| CAS Number | 205529-74-4 | [1][5][6] |

| Unlabeled CAS | 481-21-0 (5α-Cholestane) | [2][4] |

| Molecular Formula | C₂₇D₄H₄₄ | [1][2][7] |

| Molecular Weight | 376.69 g/mol | [1][3][7] |

| Accurate Mass | 376.401 Da | [2][4] |

| Appearance | White to off-white solid | [6][8] |

| Melting Point | 78-82 °C (for unlabeled 5α-Cholestane) | [9][10] |

| Boiling Point | 250 °C at 1 mmHg (for unlabeled 5α-Cholestane) | [11] |

| Solubility | Soluble in Ethanol (with sonication and warming); Slightly soluble in Chloroform and DMSO. | [7][8] |

| Storage | Long-term: -20°C; Short-term: 0-4°C | [8][12] |

| Isotopic Purity | ≥98 atom % D | [3][13] |

| Chemical Purity | ≥97% | [3][14] |

The Critical Role of α-Cholestane-d4 as an Internal Standard

In quantitative mass spectrometry, particularly within complex biological or environmental matrices, variability is inevitable.[15] Fluctuations can arise from sample preparation, extraction recovery, injection volume inconsistencies, matrix-induced ion suppression or enhancement, and instrument drift.[15][16] The use of a stable isotope-labeled internal standard is the cornerstone of robust bioanalysis, designed to compensate for these variations.[17][18]

The Principle of Isotopic Dilution:

The core principle relies on adding a precise, known quantity of the SIL standard (α-Cholestane-d4) to every sample, calibrator, and quality control sample at the earliest stage of the workflow.[15] Because the SIL standard is chemically identical to the analyte (5α-Cholestane), it experiences the same physical losses during extraction and the same ionization effects in the mass spectrometer's source.[18] However, due to its increased mass (M+4), it is detected as a distinct signal.[3]

By calculating the ratio of the analyte's signal response to the internal standard's signal response, variations are normalized, leading to significantly improved precision and accuracy in the final quantitative result.[17]

Why α-Cholestane-d4 is an Excellent Standard:

-

Co-elution: It has virtually the same chromatographic retention time as the unlabeled analyte, ensuring it experiences the same matrix effects at the same time.[18]

-

Stable Isotopic Labeling: The deuterium atoms are placed on saturated carbon atoms, preventing H/D exchange under typical analytical conditions.

-

Sufficient Mass Shift: The +4 Da mass difference clearly separates its mass spectrometric signal from the natural isotopic distribution of the unlabeled analyte, preventing cross-signal interference.[3][18]

Analytical Methodologies & Protocols

α-Cholestane-d4 is primarily intended for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][19]

Protocol 1: Quantitative Analysis of 5α-Cholestane using GC-MS

This protocol provides a self-validating workflow for the quantification of 5α-Cholestane in a complex matrix, such as environmental dust or a biological extract.[19]

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Accurately weigh and dissolve α-Cholestane-d4 and unlabeled 5α-Cholestane in a suitable solvent (e.g., ethanol, chloroform) to create high-concentration stock solutions (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of calibration standards for the analyte and a working solution for the internal standard (e.g., 10 µg/mL).

-

-

Sample and Calibrator Preparation:

-

Causality: This step is critical. The internal standard must be added before any extraction or purification steps to account for losses.[15]

-

To a known volume or mass of your sample (e.g., 100 µL of plasma, 10 mg of sediment), add a precise volume of the α-Cholestane-d4 working solution.

-

Prepare a set of calibration standards by adding the same amount of internal standard to blank matrix spiked with increasing concentrations of the unlabeled 5α-Cholestane.

-

-

Extraction:

-

Employ a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterols from the matrix. The choice depends on the sample type and complexity.

-

-

Derivatization (If Necessary):

-

Causality: Sterols like cholestane have low volatility. For GC analysis, they are often derivatized (e.g., using BSTFA to create trimethylsilyl ethers) to increase their volatility and improve chromatographic peak shape.

-

Evaporate the extracted samples to dryness under a stream of nitrogen and add the derivatizing agent. Heat as required by the specific agent's protocol.

-

-

GC-MS Analysis:

-

Instrument Setup: Use a non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program to separate the analyte from other matrix components.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode. For highest sensitivity and specificity, use Selected Ion Monitoring (SIM) to monitor characteristic ions of the analyte and the internal standard. For TMS-derivatized cholestane, this would involve monitoring the molecular ion (m/z 444 for the analyte) and fragment ions, and the corresponding M+4 ions for the internal standard (m/z 448).

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the Response Ratio (RR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Generate a calibration curve by plotting the RR against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their RRs from the calibration curve.

-

Protocol 2: Structural Confirmation by NMR Spectroscopy

While primarily used as a quantitative standard, NMR can be employed to verify the identity and location of the deuterium labels.[8]

-

¹H NMR: The spectrum of α-Cholestane-d4 would be nearly identical to that of 5α-Cholestane, with the notable absence of signals corresponding to the protons at the C-2 and C-4 positions.

-

²H NMR (Deuterium NMR): This technique would show signals confirming the presence of deuterium at the C-2 and C-4 positions.

-

¹³C NMR: The spectrum would be very similar to the unlabeled standard. However, the carbon signals for C-2 and C-4 would be significantly attenuated and may appear as multiplets due to C-D coupling, confirming the sites of deuteration.[20][21]

Key Applications in Research and Development

The precision afforded by using α-Cholestane-d4 as an internal standard is critical in various scientific fields:

-

Bioanalysis: For the quantification of 5α-cholestane and related sterols in plasma, tissues, or fecal matter.[19] This is essential for metabolic research and clinical diagnostics.

-

Environmental Science: Used as a standard to quantify fecal sterols in water and sediment samples, serving as a biomarker for wastewater contamination.[19] It has also been used to study organic compounds in road dust.[19]

-

Pharmaceutical Development: In preclinical and clinical studies, SIL standards are indispensable for validating bioanalytical methods used in pharmacokinetics (PK), ensuring data integrity for regulatory submissions.[8]

-

Geochemistry: Stable isotope-labeled steranes are used as tracers to study the thermal maturation and diagenesis of organic matter in geological samples.[22]

Conclusion

α-Cholestane-d4 is more than just a chemical reagent; it is an enabling tool for achieving high-fidelity quantitative data. Its physical properties are nearly identical to its natural counterpart, while its stable isotopic labeling provides the necessary mass distinction for modern mass spectrometric analysis. By incorporating α-Cholestane-d4 into analytical workflows as an internal standard, researchers and scientists can effectively mitigate procedural and matrix-induced variability, ensuring the accuracy, precision, and trustworthiness of their results.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). α-Cholestane-d4 | CAS No : 205529-74-4. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

Labcompare. (n.d.). α-Cholestane-d4 C648528 from Aladdin Scientific Corporation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723895, 5alpha-Cholestane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12303120, alpha, alpha, alpha 20S-CHOLESTANE. Retrieved from [Link]

-

SpectraBase. (n.d.). 5a-Cholestane-4-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Cholestane. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-field part of the 1 H NMR spectra of 5α-and 5β-cholestan-3-ones.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cholestane. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. alpha-Cholestane-d4 | CymitQuimica [cymitquimica.com]

- 2. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 3. 5a-Cholestane-2,2,4,4-d4 D 98atom , 97 CP 205529-74-4 [sigmaaldrich.com]

- 4. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 5. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 205529-74-4 CAS MSDS (D4 C27 ALPHA ALPHA ALPHA (20R) CHOLESTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 165602500 [thermofisher.com]

- 11. 481-21-0 CAS MSDS (5α-Cholestane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. medkoo.com [medkoo.com]

- 13. 5alpha-Cholestane-2,2,4,4-d4 | LGC Standards [lgcstandards.com]

- 14. 5a-Cholestane-2,2,4,4-d4 D 98atom , 97 CP 205529-74-4 [sigmaaldrich.com]

- 15. youtube.com [youtube.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. texilajournal.com [texilajournal.com]

- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 19. caymanchem.com [caymanchem.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 5α-Cholestane(481-21-0) 13C NMR [m.chemicalbook.com]

- 22. Cholestane - Wikipedia [en.wikipedia.org]

alpha-Cholestane-d4 certificate of analysis

An In-Depth Technical Guide to the Certificate of Analysis for α-Cholestane-d4

Authored by a Senior Application Scientist

This guide provides a detailed examination of the Certificate of Analysis (CoA) for α-Cholestane-d4 (5α-Cholestane-d4), a critical internal standard for quantitative mass spectrometry. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of specifications to explain the scientific principles and regulatory context behind each CoA component. We will explore the causality behind experimental choices and provide actionable protocols, ensuring the integrity and defensibility of your analytical results.

The Foundational Role of Deuterated Internal Standards

In quantitative analysis, particularly with liquid or gas chromatography-mass spectrometry (LC-MS or GC-MS), achieving precision and accuracy is paramount.[1] The analytical process, from sample extraction to final detection, is subject to variability that can compromise results.[2] Deuterated internal standards (IS) are the cornerstone of robust bioanalytical methods, designed to compensate for these variations.[3]

An ideal IS, like α-Cholestane-d4, is a stable isotope-labeled version of the analyte (in this case, 5α-Cholestane).[3] It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and chromatography, but its increased mass allows it to be distinguished by the mass spectrometer.[4][5] By adding a known quantity of the IS to every sample, standard, and quality control (QC) at the earliest stage, it acts as a reliable reference to correct for:

-

Sample Extraction Losses: Variability in recovery during cleanup or liquid-liquid extraction.

-

Matrix Effects: Ion suppression or enhancement in the MS source caused by co-eluting components from complex matrices like plasma or tissue.[4]

-

Instrumental Drift: Fluctuations in detector response or injector volume over an analytical run.[2]

The use of a high-purity, well-characterized deuterated IS is a prerequisite for developing robust methods that meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7]

Deconstructing the Certificate of Analysis: A Validating System

A Certificate of Analysis is more than a specification sheet; it is a legal document that attests to the quality and identity of a reference material. For a critical reagent like α-Cholestane-d4, the CoA must provide a comprehensive data package that ensures its fitness for purpose. Many high-quality reference materials are produced under ISO 17034, which specifies general requirements for the competence of reference material producers, ensuring metrological traceability, homogeneity, and stability.[8][9][10]

Below is a logical breakdown of the critical sections of a typical CoA for α-Cholestane-d4.

Caption: Logical structure of a Certificate of Analysis.

Section 1: Identification and Chemical Properties

This section unequivocally confirms that the material is, in fact, α-Cholestane-d4.

-

Chemical Name: (5α)-cholestane-1,1,4,4-d4 or similar IUPAC nomenclature.[11]

-

CAS Number: 205529-74-4. This is a unique numerical identifier assigned to a single chemical substance.[12][13]

-

Molecular Formula: C₂₇H₄₄D₄. This confirms the elemental composition, including the four deuterium atoms.[13]

-

Molecular Weight: Approximately 376.7 g/mol . This reflects the mass increase from the four deuterium atoms.[13]

Causality Behind the Methods: Identity is typically confirmed using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

-